9-(5-Bromo-3-methoxy-2-prop-2-enoxyphenyl)-2,6,7-trihydroxyxanthen-3-one
Overview
Description
9-(5-Bromo-3-methoxy-2-prop-2-enoxyphenyl)-2,6,7-trihydroxyxanthen-3-one is a useful research compound. Its molecular formula is C23H17BrO7 and its molecular weight is 485.3 g/mol. The purity is usually 95%.
The exact mass of the compound 9-[2-(allyloxy)-5-bromo-3-methoxyphenyl]-2,6,7-trihydroxy-3H-xanthen-3-one is 484.01577 g/mol and the complexity rating of the compound is 832. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Material Applications
Xanthen-3-one derivatives have been synthesized through various chemical reactions, showcasing their potential in material science and organic chemistry. For example, the synthesis of xanthenol clathrates demonstrates the structural versatility and thermal stability of xanthen-3-one compounds, which could be relevant for developing materials with specific inclusion properties (Jacobs et al., 2005). Additionally, the incorporation of π-conjugated polymer into silica to prepare composites suggests the potential of xanthen-3-one derivatives in enhancing the properties of composite materials (Kubo et al., 2005).
Antimicrobial Activity
The antibacterial activity of vanillin derivative compounds, including xanthen-3-one derivatives, against various bacteria indicates their potential use in developing new antimicrobial agents (Retnosari et al., 2021). This is particularly relevant for combating drug-resistant bacteria and developing safer, more effective antimicrobial materials.
Antioxidant Properties
Research on bromophenols from the marine red alga Rhodomela confervoides and the synthesis of hydroxylated xanthen-3-one derivatives highlights the potent antioxidant activities of these compounds (Xu et al., 2003; Çetinkaya et al., 2012). Such antioxidant properties are essential for various applications, including food preservation, pharmaceuticals, and cosmetic formulations, to prevent oxidative damage.
Properties
IUPAC Name |
9-(5-bromo-3-methoxy-2-prop-2-enoxyphenyl)-2,6,7-trihydroxyxanthen-3-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17BrO7/c1-3-4-30-23-14(5-11(24)6-21(23)29-2)22-12-7-15(25)17(27)9-19(12)31-20-10-18(28)16(26)8-13(20)22/h3,5-10,25-27H,1,4H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLSSBMONILUPJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OCC=C)C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)O)O)O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17BrO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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